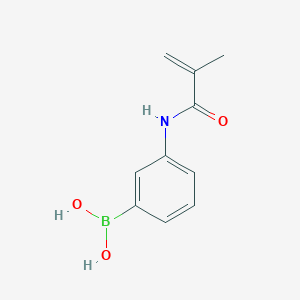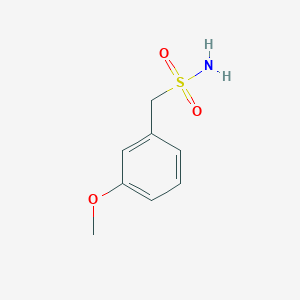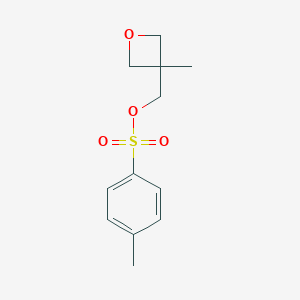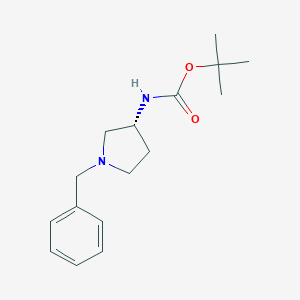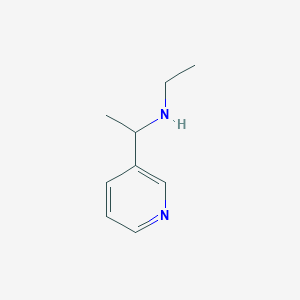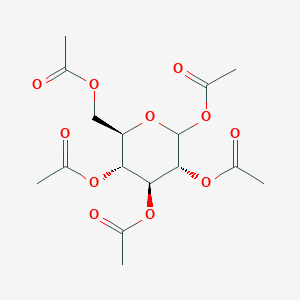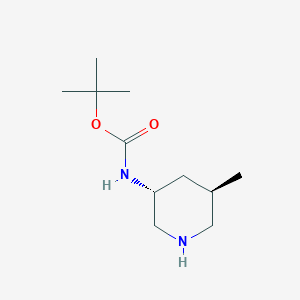![molecular formula C10H6S2 B151619 Benzo[1,2-b:4,5-b']dithiophene CAS No. 267-65-2](/img/structure/B151619.png)
Benzo[1,2-b:4,5-b']dithiophene
Descripción general
Descripción
Benzo[1,2-b:4,5-b']dithiophene (BDT) is a fused-aromatic compound that has gained significant attention due to its application in organic electronics, particularly in photovoltaic applications and organic field-effect transistors (OFETs). The interest in BDT and its derivatives stems from their planar molecular structures and the ability to fine-tune their electronic properties for specific applications .
Synthesis Analysis
The synthesis of BDT and its derivatives has been achieved through various methods. A general and convenient synthesis approach has been developed for benzo[1,2-b:4,5-b']dichalcogenophenes, including BDT, which is structurally characterized by single-crystal X-ray analysis . Another efficient synthesis method has been reported for benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD), which can undergo various chemical transformations to generate precursors for π-conjugated materials . Additionally, the synthesis of BDT-based conjugated polymers has been accomplished by coupling polymerization, which is utilized for photovoltaic applications .
Molecular Structure Analysis
The molecular structure of BDT and its homologues is characterized by a completely planar configuration, which is packed in a herringbone arrangement in the solid state. This planarity is crucial for electronic applications as it facilitates π-π stacking and charge transport . The crystal structures of various BDT derivatives have been elucidated, revealing different molecular packings influenced by substituents and functionalization strategies .
Chemical Reactions Analysis
BDT derivatives have been subjected to a range of chemical reactions to modify their electronic properties. For instance, BDT was oxidized to yield bis-sulfones, which possess red-shifted absorption and emission spectra, transforming the molecules from electron donors to electron acceptors . Chemical transformations of BDTD have also been explored to create diverse molecules for use in π-conjugated materials .
Physical and Chemical Properties Analysis
The physicochemical properties of BDT and its derivatives have been extensively studied. These compounds exhibit high thermal stability, with melting points and decomposition temperatures often exceeding 400°C . Their optical properties, such as absorption and emission spectra, can be tuned by varying the conjugation length and introducing different substituents, which is beneficial for applications in organic electronics . Electrochemical analyses have provided insights into the redox behavior of these compounds, which is essential for understanding their role as electron donors or acceptors in electronic devices .
Case Studies and Applications
Several case studies highlight the potential of BDT derivatives in electronic applications. For instance, BDT-based conjugated polymers have been synthesized and used in photovoltaic applications, with some showing power conversion efficiencies up to 4.25% . Organic photosensitizers incorporating BDT segments have achieved high-performance in dye-sensitized solar cells, with efficiencies reaching 9.88% . In the field of OFETs, BDT derivatives have been shown to exhibit high charge carrier mobilities, which are influenced by the molecular packing and orientation in the solid state .
Aplicaciones Científicas De Investigación
Organic Solar Cells
Benzo[1,2-b:4,5-b']dithiophene (BDT) has been extensively used in the construction of π-conjugated molecules for organic solar cells. Studies show that BDT-containing compounds demonstrate broad absorption bands and improved power conversion efficiency in solar cells. For instance, BDT-based oligothiophenes with varying π-conjugation lengths exhibited improved photovoltaic performance, with one compound achieving a power conversion efficiency of 5.62% (Yin et al., 2016). Another study synthesized chlorine functionalized benzo[1,2-b:4,5-b′]difuran and benzo[1,2-c:4,5-c′]dithiophene-4,8-dione copolymers, yielding devices with an impressive power conversion efficiency of 13.10% (Ye et al., 2020).
Photodynamic Therapy and Bioimaging
In the field of biological applications, BDT derivatives have been used for photodynamic therapy and bioimaging. A study on red/near-infrared fluorophores based on electron-withdrawing benzo[1,2-b:4,5-b′]dithiophene tetraoxide (BDTO) revealed their potential in targeted photodynamic ablation of cancer cells and two-photon fluorescence imaging (Zhen et al., 2018).
Electronic Properties and Semiconductors
The electronic properties of BDT have been extensively studied for their use in semiconductors. Oxidized BDTs show a transformation from electron donors to electron acceptors with red-shifted absorption and emission spectra (Pappenfus et al., 2014). Another study found that methylthionation on BDT can tune the packing structure and molecular orientation in thienoacene-based organic semiconductors, impacting their mobility in field-effect transistors (Wang et al., 2017).
Dye-Sensitized Solar Cells
BDT has been incorporated in organic dyes for dye-sensitized solar cells (DSSCs). The incorporation of the BDT unit as a conjugated spacer in organic sensitizers led to conversion efficiencies ranging from 4.17 to 5.68% under specific irradiation conditions (Hao et al., 2011).
Charge Carrier Mobility
The impact of structural modifications on charge carrier mobility has been a significant area of research. For example, diacenaphthylene-fused BDTs exhibit good field-effect mobility, depending on their packing structure in the solid state (Wu et al., 2017).
Mecanismo De Acción
Target of Action
Benzo[1,2-b:4,5-b’]dithiophene (BDT) is primarily used in the field of organic solar cells (OSCs) and plays a crucial role in these polymer materials . It is a key building block for high-performance small molecule-based photovoltaic devices .
Mode of Action
BDT-based acceptors are isomers with different orientations of the thiophene rings on the backbone . The different molecular configurations and electron cloud distributions of the isomers have completely different optical properties and various electrochemical energy levels . These differences in electron/hole mobilities and packing modes lead to distinct fill factors and short-circuit currents, affecting the power conversion efficiencies (PCEs) of the final devices .
Biochemical Pathways
BDT plays a significant role in the development of new active layer materials for polymer solar cells (PSCs) . The molecular and packing structures of organic semiconductors play crucial roles in determining their charge carrier mobilities in organic field-effect transistors (OFETs) . The functionalization of BDT with thiacycles tunes the packing, molecular orientation, and semiconducting properties .
Result of Action
The use of BDT in organic solar cells has led to significant breakthroughs in bulk-heterojunction (BHJ)-based OSCs with power conversion efficiencies (PCEs) of over 17% . The different molecular configurations and electron cloud distributions of the isomers lead to distinct fill factors and short-circuit currents, affecting the PCEs of the final devices .
Action Environment
The performance of organic solar cells (OSCs) from BDT-based copolymers can be significantly affected by environmental factors . For instance, the position of the sulfur atoms and size of the thiacycles can correlate the transport properties in the thin-film state . Additionally, side-chain engineering and radical conjugated polymer additives can be used to reduce the non-radiative energy loss, thus improving the performance of OSCs from BDT-based polymer donors .
Direcciones Futuras
The studies of core isomerism provide some new insights into the configurations of backbones and could assist in the molecular design of new n-type electron acceptors . The examination of TDDFT results indicates that among the various models studied in this work, nitro-substituted model is a better candidate for optoelectronic properties with relatively large absorption wavelength and long fluorescence lifetime .
Propiedades
IUPAC Name |
thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZUQDPPDABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455379 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267-65-2 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzo[1,2-b:4,5-b']dithiophene?
A1: The molecular formula of this compound is C10H6S2, and its molecular weight is 190.26 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize UV-Vis absorption and emission spectroscopy to study the optical properties of BDT and its derivatives. [, , , , , , , , , ] Cyclic voltammetry is frequently employed to determine the electrochemical properties, specifically the HOMO and LUMO energy levels. [, , , , ] These techniques help understand the electronic structure and its implications for applications like organic solar cells.
Q3: How does the introduction of phenyl and styryl groups, as well as thieno-annulation, affect the properties of this compound?
A3: Studies show that adding phenyl and styryl groups, along with thieno-annulation, influences the π-conjugation of BDT derivatives. [] These modifications were found to impact both the absorption and emission spectra, indicating alterations in the electronic structure.
Q4: Can you elaborate on the phase behavior of this compound and its derivatives?
A4: Research using differential scanning calorimetry (DSC) revealed that some BDT derivatives, particularly thieno-annulated higher homologs, exhibit solid-solid (crystalline-crystalline) phase transitions. [] This phase behavior is crucial for understanding charge transport properties in different temperature ranges.
Q5: How does the choice of substituents on the this compound core affect its solubility and stability?
A5: Research indicates that introducing various substituents on the BDT core significantly influences both the solubility and thermal stability of the resulting molecules. [, ] For instance, alkoxyphenyl-substituted BDT derivatives were found to exhibit good thermal stability, with a 5% weight loss temperature exceeding 400°C. []
Q6: How does the choice of solvent and processing conditions impact the performance of this compound-based devices?
A6: Studies show that the choice of solvent and processing parameters, like annealing temperature, can significantly influence the morphology and performance of BDT-based devices, particularly organic solar cells. [, , ] For example, using 1-chloronapthalene as an additive during the processing of a BDT-benzoxadiazole copolymer led to a notable increase in power conversion efficiency. []
Q7: What is the potential of this compound in organic photovoltaics (OPVs)?
A7: BDT has emerged as a promising building block for electron-donating materials in OPVs. [, , , , , ] Researchers have achieved power conversion efficiencies exceeding 8% with BDT-based small molecules in organic solar cells. [, ] The tunable energy levels and strong absorption properties of BDT derivatives make them ideal candidates for further exploration in OPV applications.
Q8: How does the performance of this compound-based organic field-effect transistors (OFETs) compare to other organic semiconductors?
A8: Studies show that BDT derivatives, particularly those with specific substitutions and packing structures, can exhibit promising charge carrier mobilities in OFETs. [, , ] For example, a β-methylthionated BDT derivative with a rubrene-like “pitched” π-stacking displayed higher mobility than its α-counterpart in single-crystal OFETs. [] This highlights the potential of BDT-based materials for OFET applications.
Q9: How does the incorporation of fluorine atoms impact the properties and performance of this compound-based polymers?
A9: Studies reveal that incorporating fluorine atoms into the polymer backbone or side chains of BDT-based polymers can significantly affect their optoelectronic properties and performance in organic solar cells. [, , ] For example, a polymer containing both BDT and 6,7-difluoro-2,3-dihexylquinoxaline units exhibited a band gap of 1.79 eV and a power conversion efficiency of 0.39%. []
Q10: What is the significance of two-dimensional conjugation in this compound-based polymers for photovoltaic applications?
A10: Research has shown that incorporating two-dimensional conjugation into BDT-based polymers can significantly enhance their performance in organic solar cells. [] This design strategy can lead to improved charge carrier mobilities, enhanced light absorption, and more favorable morphologies in blend films, ultimately resulting in higher power conversion efficiencies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






